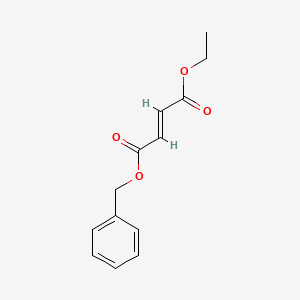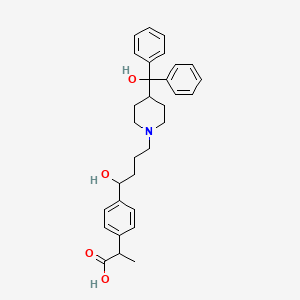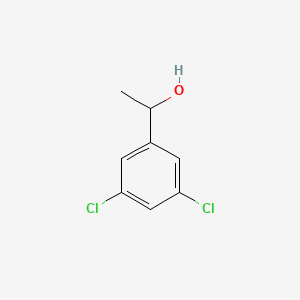
1-(3,5-Dichlorophenyl)ethanol
Vue d'ensemble
Description
1-(3,5-Dichlorophenyl)ethanol is a chemical compound with the CAS Number: 184970-30-7. It has a molecular weight of 191.06 . The IUPAC name for this compound is this compound and its InChI Code is 1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethanol group attached to a phenyl ring, which is substituted at the 3 and 5 positions with chlorine atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.06 . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Biocatalysis in Drug Synthesis
1-(3,5-Dichlorophenyl)ethanol, a chiral intermediate, is crucial in synthesizing various pharmaceuticals. A notable study described the biotransformation of a related compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone, into (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol by a newly isolated Acinetobacter sp. The process achieved a high yield and enantiomeric excess, indicating its potential for scalable drug synthesis (Miao et al., 2019).
Enantioselective Synthesis
Enantioselective synthesis of chiral intermediates, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, plays a pivotal role in producing medically significant compounds like Ticagrelor. Efficient biocatalytic processes have been developed for this purpose, providing high yield and enantiomeric excess, making them suitable for industrial applications (Guo et al., 2017).
Chiral Intermediates in Drug Manufacturing
The compound also serves as a key intermediate in synthesizing β-adrenoceptor receptor agonists. Studies have focused on the asymmetric reduction of related compounds to produce high-purity intermediates, essential for manufacturing specific pharmaceuticals (Ni et al., 2012).
Solubility and Purification Studies
Understanding the solubility of related compounds in different solvents is vital for optimizing the purification processes in pharmaceutical manufacturing. Research on compounds like 4-(3,4-dichlorophenyl)-1-tetralone has provided essential data and models for improving purification strategies (Wang et al., 2007).
Catalytic Dechlorination and Detoxification
This compound-related compounds have been a subject of study for their environmental and health impacts. Research on catalytic reductive dechlorination of such compounds indicates the potential for reducing their toxicological effects, which can be beneficial in wastewater treatment and reducing environmental pollution (Zhou et al., 2010).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-(3,5-Dichlorophenyl)ethanol may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets and cause changes at the molecular level . The compound’s interaction with its targets could lead to alterations in cellular processes, although the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
Similar compounds are known to affect various biological activities . Therefore, it is plausible that this compound could influence several biochemical pathways, leading to downstream effects on cellular processes.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness and stability of similar compounds .
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTUBSJCDSAWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride](/img/structure/B3111625.png)

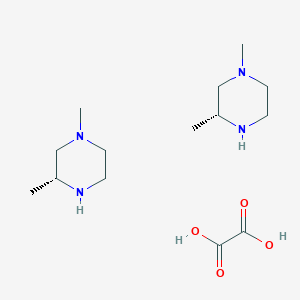
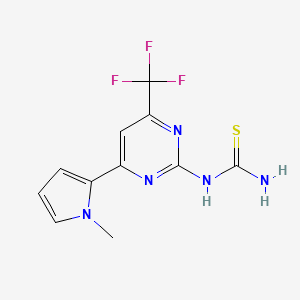
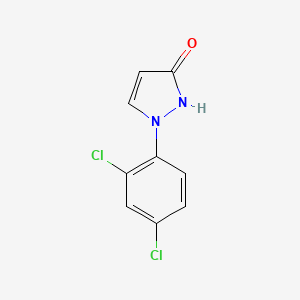
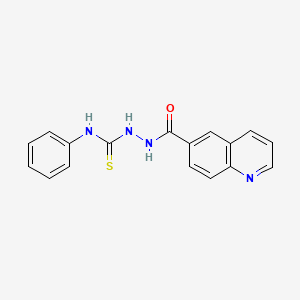

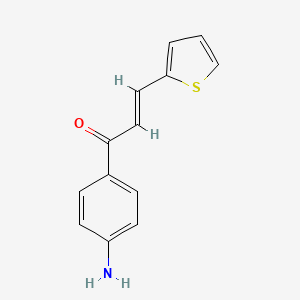

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)

